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Compound of Interest

1,3,5-Tri(9H-carbazol-9-
Compound Name:
yl)benzene

Cat. No.: B139494

The electronic properties of 2,4,6-Trichlorophenol have been investigated using computational
methods. The energy of the HOMO is associated with the molecule's ability to donate
electrons, while the LUMO energy relates to its ability to accept electrons. The difference
between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and

reactivity.
Parameter Energy (eV) Description
Energy of the Highest
EHOMO -6.64 g¥ 9 _
Occupied Molecular Orbital
Energy of the Lowest
ELUMO -1.12 ' -
Unoccupied Molecular Orbital
Energy Gap (AE) 5.52 ELUMO - EHOMO

Note: These values are representative and derived from Density Functional Theory (DFT)
calculations. Specific values may vary depending on the computational model and
experimental conditions.

Methodologies for Determining HOMO and LUMO
Levels
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The determination of HOMO and LUMO energy levels can be approached through both
computational and experimental protocols.

Computational Protocol: Density Functional Theory
(DFT)

DFT is a robust quantum mechanical modeling method used to investigate the electronic
structure of molecules. It offers a balance between accuracy and computational cost, making it
a standard tool in molecular modeling.[1]

Workflow for DFT Calculations:

e Molecular Geometry Optimization: The first step is to determine the most stable 3D
conformation of the TCP molecule. This is achieved by finding the geometry that
corresponds to the minimum energy on the potential energy surface. A common functional
and basis set for this purpose is B3LYP/6-311++G(d,p).[2]

e Frequency Calculation: To ensure the optimized structure is a true minimum, vibrational
frequency calculations are performed. The absence of imaginary frequencies confirms that
the structure is at a stable equilibrium.

» Frontier Molecular Orbital Analysis: Using the optimized geometry, a single-point energy
calculation is performed to determine the energies of the molecular orbitals. The HOMO and
LUMO energies are then identified from this output.[1]

o Calculation of Electronic Properties: From the HOMO and LUMO energies, other important
electronic properties can be calculated, such as the HOMO-LUMO gap, ionization potential,
electron affinity, electronegativity, chemical hardness, and softness.[3]
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Experimental Setup

Electrochemical Cell TCP in Solvent Internal Standard
(3-electrode system) + Supporting Electrolyte (Ferrocene)

Measurement Procedure

Cyclic Voltammetry Scan

Generate Voltammogram
(Current vs. Potential)

Data Analysis

Determine Onset Potentials
(E_ox, E_red)

Apply Empirical Equations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Quantitative Data: HOMO and LUMO Energy Levels of
TCP]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139494#homo-and-lumo-energy-levels-of-tcp-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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